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molecular formula C5H3FN4 B8581486 3-Amino-6-fluoro-2-pyrazine-carbonitrile

3-Amino-6-fluoro-2-pyrazine-carbonitrile

Cat. No. B8581486
M. Wt: 138.10 g/mol
InChI Key: UBOXQXCNYIHLBN-UHFFFAOYSA-N
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Patent
US06800629B2

Procedure details

In a mixture of 1.5 mL of 25% aqueous ammonia and 500 mL of dioxane was dissolved 1.0 g of 3,6-difluoro-2-pyrazinecarbonitrile. The solution thus obtained was stirred at room temperature for 6 hours. Then, 20 mL of water was added to the reaction mixture and stirred for 20 minutes while cooling the mixture with ice. The deposited material was collected by filtration, washed successively with 5 mL of cold water and 5 mL of ethanol to obtain 0.84 g of 3-amino-6-fluoro-2-pyrazine-carbonitrile as a light yellow-colored solid product.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5]([F:8])=[CH:6][N:7]=1.O.[NH3:12]>O1CCOCC1>[NH2:12][C:2]1[C:3]([C:9]#[N:10])=[N:4][C:5]([F:8])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC=1C(=NC(=CN1)F)C#N
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
N
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution thus obtained
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooling the mixture with ice
FILTRATION
Type
FILTRATION
Details
The deposited material was collected by filtration
WASH
Type
WASH
Details
washed successively with 5 mL of cold water and 5 mL of ethanol

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C(=NC(=CN1)F)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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